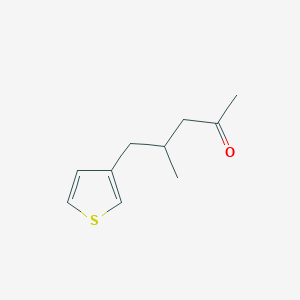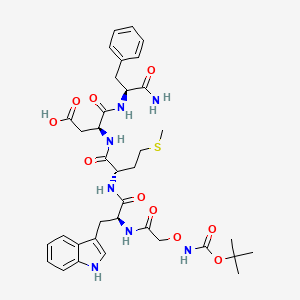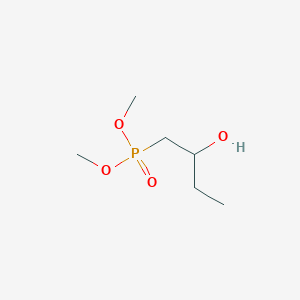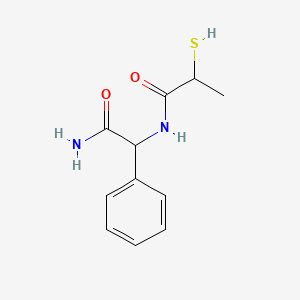
alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide is a complex organic compound consisting of 14 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is notable for its unique structure, which includes a mercapto group (–SH) and an amide group (–CONH–), making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide typically involves the reaction of benzeneacetamide with a mercapto-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group (–SH) can be oxidized to form disulfides (–S–S–) or sulfonic acids (–SO3H).
Reduction: The amide group (–CONH–) can be reduced to form amines (–NH2).
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols (R–SH) and amines (R–NH2) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides or sulfonic acids, while reduction of the amide group can produce primary amines .
科学的研究の応用
Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe for studying biochemical pathways.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism by which alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide exerts its effects involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetic acid: This compound is structurally similar but contains an additional carboxylic acid group (–COOH).
Benzeneacetamide, alpha-((2-mercapto-1-oxopropyl)amino): This is another closely related compound with a similar molecular structure.
Uniqueness
Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.
特性
CAS番号 |
65254-79-7 |
|---|---|
分子式 |
C11H14N2O2S |
分子量 |
238.31 g/mol |
IUPAC名 |
N-(2-amino-2-oxo-1-phenylethyl)-2-sulfanylpropanamide |
InChI |
InChI=1S/C11H14N2O2S/c1-7(16)11(15)13-9(10(12)14)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H2,12,14)(H,13,15) |
InChIキー |
BMIBMNKFMSZTQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


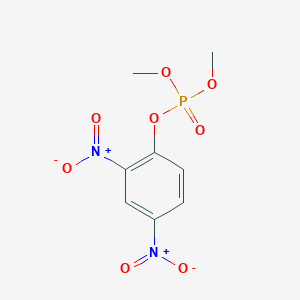
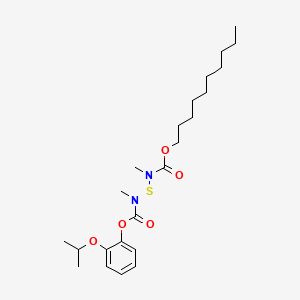
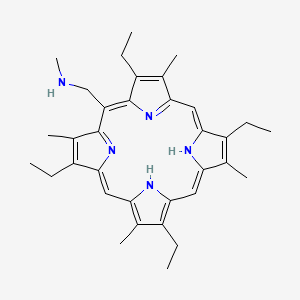
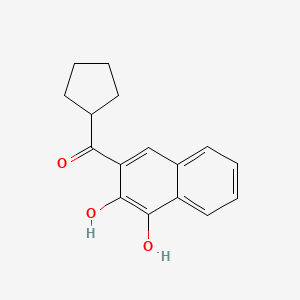
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)

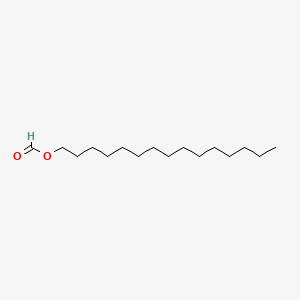
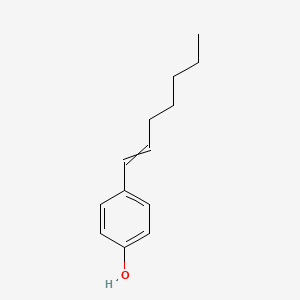
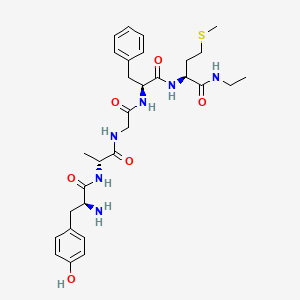
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
